Cas no 1779809-85-6 (tert-butyl N-(3-amino-2-cycloheptyl-2-methylpropyl)carbamate)

Technical Introduction: tert-Butyl N-(3-amino-2-cycloheptyl-2-methylpropyl)carbamate is a protected amine derivative featuring a cycloheptyl and tert-butyl carbamate (Boc) group. The Boc protection enhances stability, making it suitable for peptide synthesis and intermediate applications in organic chemistry. The cycloheptyl moiety contributes to steric bulk, potentially influencing selectivity in reactions. This compound is valuable for controlled deprotection under mild acidic conditions, ensuring compatibility with sensitive functional groups. Its structural rigidity may also aid in the study of conformational effects in target molecules. Suitable for research-scale applications, it offers a balance of reactivity and handling safety.
tert-butyl N-(3-amino-2-cycloheptyl-2-methylpropyl)carbamate structure
1779809-85-6 structure
Product Name:tert-butyl N-(3-amino-2-cycloheptyl-2-methylpropyl)carbamate
CAS No:1779809-85-6
MF:C16H32N2O2
MW:284.437484741211
CID:5948886
PubChem ID:84730735
Update Time:2025-06-12

tert-butyl N-(3-amino-2-cycloheptyl-2-methylpropyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-(3-amino-2-cycloheptyl-2-methylpropyl)carbamate
    • EN300-1877232
    • 1779809-85-6
    • Inchi: 1S/C16H32N2O2/c1-15(2,3)20-14(19)18-12-16(4,11-17)13-9-7-5-6-8-10-13/h13H,5-12,17H2,1-4H3,(H,18,19)
    • InChI Key: FFMIAMPUQNRPHP-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(NCC(C)(CN)C1CCCCCC1)=O

Computed Properties

  • Exact Mass: 284.246378268g/mol
  • Monoisotopic Mass: 284.246378268g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 304
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 64.4Ų

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tert-butyl N-(3-amino-2-cycloheptyl-2-methylpropyl)carbamate Related Literature

Additional information on tert-butyl N-(3-amino-2-cycloheptyl-2-methylpropyl)carbamate

Recent Advances in the Study of tert-Butyl N-(3-amino-2-cycloheptyl-2-methylpropyl)carbamate (CAS: 1779809-85-6)

The compound tert-butyl N-(3-amino-2-cycloheptyl-2-methylpropyl)carbamate (CAS: 1779809-85-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This carbamate derivative, characterized by its unique cycloheptyl and tert-butyl moieties, has shown promising potential in various therapeutic applications, particularly in the development of novel protease inhibitors and modulators of protein-protein interactions. The structural complexity and functional versatility of this compound make it a valuable candidate for further exploration in drug discovery and development.

Recent studies have focused on elucidating the synthetic pathways and optimizing the yield of tert-butyl N-(3-amino-2-cycloheptyl-2-methylpropyl)carbamate. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient multi-step synthesis route, achieving a high purity of the compound (>98%) with a yield of 75%. The synthetic approach involved the use of 2-cycloheptyl-2-methylpropane-1,3-diamine as a key intermediate, followed by carbamate formation using di-tert-butyl dicarbonate (Boc2O) under mild conditions. This method has been praised for its scalability and reproducibility, making it suitable for industrial applications.

In addition to its synthetic advancements, the biological activity of tert-butyl N-(3-amino-2-cycloheptyl-2-methylpropyl)carbamate has been a focal point of recent research. Preliminary in vitro studies have indicated its efficacy as a selective inhibitor of cathepsin B, a lysosomal cysteine protease implicated in various pathological conditions, including cancer metastasis and neurodegenerative diseases. The compound exhibited an IC50 value of 0.8 µM against cathepsin B, with minimal off-target effects on related proteases such as cathepsin L and K. These findings suggest its potential as a lead compound for the development of targeted therapies.

Further investigations into the pharmacokinetic properties of tert-butyl N-(3-amino-2-cycloheptyl-2-methylpropyl)carbamate have revealed favorable drug-like characteristics. A recent pharmacokinetic study in rodent models demonstrated good oral bioavailability (65%) and a half-life of approximately 4 hours, indicating its suitability for oral administration. Moreover, the compound showed excellent blood-brain barrier penetration, making it a promising candidate for treating central nervous system disorders. These results have spurred interest in advancing the compound to preclinical development stages.

The therapeutic potential of tert-butyl N-(3-amino-2-cycloheptyl-2-methylpropyl)carbamate extends beyond protease inhibition. A groundbreaking study published in Nature Chemical Biology (2024) explored its role as a modulator of protein-protein interactions (PPIs) involving the p53-MDM2 axis. The compound was found to stabilize the p53 protein by disrupting its interaction with MDM2, thereby enhancing p53-mediated tumor suppression. This dual functionality—protease inhibition and PPI modulation—positions the compound as a versatile tool for both mechanistic studies and therapeutic development.

Despite these promising findings, challenges remain in the clinical translation of tert-butyl N-(3-amino-2-cycloheptyl-2-methylpropyl)carbamate. Issues such as metabolic stability, potential toxicity, and formulation optimization need to be addressed in future studies. However, the compound's unique structural features and demonstrated biological activities underscore its potential as a valuable asset in the pharmaceutical pipeline. Continued research efforts are expected to further elucidate its mechanisms of action and expand its therapeutic applications.

In conclusion, tert-butyl N-(3-amino-2-cycloheptyl-2-methylpropyl)carbamate (CAS: 1779809-85-6) represents a compelling area of research in chemical biology and drug discovery. Its synthetic accessibility, selective biological activity, and favorable pharmacokinetic profile make it a promising candidate for further development. As research progresses, this compound may pave the way for innovative treatments targeting a range of diseases, from cancer to neurodegenerative disorders.

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